(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol
Description
Properties
CAS No. |
61758-22-3 |
|---|---|
Molecular Formula |
C10H16S |
Molecular Weight |
168.30 g/mol |
IUPAC Name |
(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methanethiol |
InChI |
InChI=1S/C10H16S/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3 |
InChI Key |
VEISAPSJRVBVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CS)C |
Origin of Product |
United States |
Preparation Methods
Thiolation of Myrtenol
The most commonly reported synthetic route involves the thiolation of myrtenol, a bicyclic alcohol structurally related to the target compound. The reaction typically proceeds as follows:
- Starting Material: Myrtenol (bicyclic alcohol)
- Reagents: Thiourea and hydrogen peroxide under acidic conditions
- Mechanism: Formation of an intermediate sulfenic acid, which subsequently reacts with the thiol group to yield (6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol.
- Reaction Conditions: Acidic medium, controlled temperature to optimize yield and selectivity.
This method is advantageous due to its straightforward approach and the availability of myrtenol as a starting material. It is scalable for industrial applications using continuous flow reactors that allow precise control over temperature, pressure, and reagent concentrations, resulting in high purity and yield of the thiol product.
Nucleophilic Substitution on Brominated Bicyclic Precursors
An alternative synthetic approach involves nucleophilic substitution reactions:
- Starting Material: Brominated bicyclic precursors derived from the bicyclo[3.1.1]heptene framework.
- Reagents: Thiourea, followed by hydrolysis to liberate the free thiol.
- Conditions: Basic or neutral aqueous media, moderate temperatures (40–60 °C), reaction times ranging from 12 to 24 hours.
- Outcome: Introduction of the methanethiol group at the 2-position of the bicyclic system.
This route is useful for preparing derivatives and allows for structural modifications by varying the halogenated precursor.
Experimental Synthetic Details from Literature
Experimental procedures involving pinane-based bicyclic compounds show that:
- Reactions are often monitored by thin-layer chromatography (TLC).
- Purification is typically achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures.
- Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and purity of the synthesized compounds.
Summary Table of Preparation Methods
Analytical and Research Considerations
Spectroscopic Characterization:
- NMR: Methyl groups at δ ~1.2 ppm (singlet), bicyclic protons between δ 2.0–3.0 ppm.
- Mass Spectrometry: Molecular ion peak at m/z 182 confirms molecular weight.
- IR Spectroscopy: Characteristic S–H stretch near 2550 cm⁻¹ confirms thiol presence.
Purity Assessment:
High-performance liquid chromatography (HPLC) is recommended to ensure >95% purity for biological and synthetic applications.Applications: The compound serves as a building block in organic synthesis, ligand design in coordination chemistry, and is explored for antimicrobial and pharmaceutical potential due to its thiol functionality.
Chemical Reactions Analysis
Types of Reactions
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers and other derivatives.
Scientific Research Applications
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and as a probe for studying thiol-based redox processes.
Medicine: Explored for its potential use in drug development, particularly in designing thiol-containing drugs.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an additive in polymer formulations
Mechanism of Action
The mechanism of action of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with various biomolecules. This reactivity allows it to modulate biological pathways, such as enzyme activity and signal transduction. The compound’s molecular targets include thiol-containing enzymes and proteins, where it can act as an inhibitor or activator depending on the context .
Comparison with Similar Compounds
Core Bicyclic Framework Derivatives
6,6-Dimethylbicyclo[3.1.1]hept-2-ene (Apopinene) :
The parent hydrocarbon lacks functional groups. It has a molecular formula C9H14, density 0.870 g/cm³, and boiling point 140°C . Compared to the methanethiol derivative, its lower polarity results in reduced solubility in polar solvents.((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl acetate :
An ester derivative used in fragrance formulations. The acetate group imparts volatility and odor properties distinct from the thiol analog, which likely has a stronger odor due to the sulfur moiety .
Thiol and Sulfide Derivatives
(((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)(octyl)sulfane (3ad) :
A sulfide synthesized via Pd-catalyzed coupling of the methyl carbonate precursor with 1-octanethiol . This compound demonstrates the reactivity of the thiol group in forming stable sulfides, which are less odorous and more thermally stable than free thiols.- The thiol group enables covalent bonding to biological targets, contrasting with non-sulfur analogs that rely on hydrogen bonding or van der Waals interactions .
Pharmacologically Active Derivatives
- Hydroxamic Acids (e.g., 21a, 21b): These derivatives, such as N-(((1R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-4-((E)-3-(hydroxyamino)-3-oxoprop-1-en-1-yl)benzamide, exhibit epigenetic regulatory activity. The thiol group’s absence here highlights the role of alternative substituents (e.g., hydroxamic acid) in modulating bioactivity .
- Quaternary Ammonium Salts (e.g., Gilfanov et al., 2023): Compounds like N-(((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-(...)propan-1-aminium bromide show antimicrobial effects, emphasizing the impact of cationic charges versus the nucleophilic thiol group .
Comparison with Ester and Ether Derivatives
- Acetate Synthesis : Esterification of the bicyclic alcohol with acetic anhydride is straightforward, contrasting with thiolation, which requires controlled conditions to avoid oxidation .
- 1,2-Amino Ethers: These derivatives, like 2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]N,N-diethylamino ethane, are synthesized via nucleophilic substitution, showcasing the adaptability of the core structure for diverse functionalizations .
Physicochemical Properties
Biological Activity
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol, also known as DMBMT, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H16S
- Molecular Weight : 184.31 g/mol
- CAS Number : 72928-52-0
Biological Activity Overview
DMBMT exhibits a range of biological activities that are of interest in pharmacology and medicinal chemistry. The following sections detail its effects on various biological systems.
1. Antimicrobial Activity
DMBMT has been investigated for its antimicrobial properties. Research indicates that it displays significant antibacterial and antifungal activities against various pathogens.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | High Inhibition |
| Candida albicans | Moderate Inhibition |
In a study published in 2023, DMBMT was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections .
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of DMBMT. It appears to modulate pathways associated with neurodegeneration, particularly in conditions such as Alzheimer’s disease.
- Mechanism of Action : DMBMT inhibits histone deacetylase (HDAC) activity, which is crucial for maintaining neuronal health and function. In vitro assays demonstrated an IC50 value of 12.29 nM for HDAC6 inhibition .
3. Antioxidant Activity
DMBMT exhibits significant antioxidant properties, which contribute to its neuroprotective effects. The compound was shown to scavenge free radicals effectively in various assays.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 15.5 |
| ORAC Assay | 20.3 |
These results indicate that DMBMT can protect cells from oxidative stress, a key factor in many neurodegenerative diseases .
Case Studies
Several case studies have documented the effects of DMBMT in biological systems:
-
In Vivo Neuroprotection :
- A study involving mice treated with DMBMT showed reduced levels of amyloid-beta plaques, which are associated with Alzheimer's disease.
- Behavioral tests indicated improved cognitive function in treated animals compared to controls.
- Antimicrobial Efficacy :
Q & A
Q. What are the recommended synthetic routes for (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol and its derivatives?
The compound can be synthesized via nucleophilic substitution, where the thiol group is introduced by reacting a brominated bicyclic precursor with thiourea followed by hydrolysis. For chalcone derivatives, the bicyclic moiety is coupled to phenolic groups via Claisen-Schmidt condensation under basic conditions (e.g., NaH/THF). Optimization of reaction time (12–24 hours) and temperature (40–60°C) improves yields .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR : The bicyclic methyl groups resonate at δ ~1.2 ppm (singlet), while protons on the bicyclo[3.1.1]heptene system appear as distinct multiplets in δ 2.0–3.0 ppm.
- Mass Spectrometry (EI) : The molecular ion peak (M⁺) at m/z 182 confirms the molecular weight. NIST reference spectra (NIST MS number: 141044) provide validated fragmentation patterns for comparison .
- IR : A strong S–H stretch near 2550 cm⁻¹ confirms the thiol functional group.
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
Broth microdilution assays (CLSI guidelines) can determine minimum inhibitory concentrations (MICs) against bacterial strains like S. aureus and E. coli. For chalcone derivatives, MIC values range from 25 to >200 µg/mL, depending on substituents . Ensure compound purity (>95% by HPLC) to avoid false positives.
Advanced Research Questions
Q. How do structural modifications to the bicyclic core or substituents influence bioactivity?
- Electron-withdrawing groups (e.g., hydroxyl at positions 2 and 4 on the phenolic ring) enhance antibacterial activity (MIC = 25 µg/mL).
- Methoxy groups reduce potency (MIC >200 µg/mL) due to decreased solubility and steric hindrance.
- Stereochemistry : The (1R,5S) configuration in the bicyclic system improves target binding affinity compared to racemic mixtures .
Q. What strategies optimize cross-electrophile coupling reactions for bicyclic thiol derivatives?
- Catalyst System : Nickel catalysts (e.g., NiCl₂·glyme) with ligands like 4,4′-di-tert-butylbipyridine enhance coupling efficiency.
- Reaction Conditions : Use a 1:1 stoichiometry of reactants, 60–80°C in DMF, and 12–18 hours for >70% yield.
- Purification : Column chromatography with a hexanes/EtOAc gradient (10–30%) effectively isolates products .
Q. How can researchers resolve discrepancies in bioactivity data across studies?
- Assay Standardization : Adhere to CLSI guidelines for MIC determination and use reference strains (e.g., S. aureus ATCC 29213).
- Purity Validation : Confirm compound purity via HPLC and elemental analysis.
- Strain Variability : Test activity against multiple strains to account for genetic differences. Replicate experiments with independently synthesized batches .
Q. What advanced computational methods predict the reactivity of this compound in synthesis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in coupling reactions. Molecular docking (AutoDock Vina) predicts interactions with biological targets like bacterial enzymes .
Methodological Tables
Table 1: Antibacterial Activity of Chalcone Derivatives (Selected Data)
| Derivative | Substituents | MIC (µg/mL, S. aureus) |
|---|---|---|
| 4a | 2,4-Dihydroxyphenyl | 25 |
| 4b | 2-Hydroxy-4-methoxyphenyl | >200 |
Source : Adapted from antibacterial studies .
Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 1.2 (s, 6H, CH₃), δ 2.5–3.0 (m, bicyclic H) | |
| EI-MS | m/z 182 (M⁺), fragments at 167, 123 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
